1-(2,6-Dimethoxybenzyl)piperazine
Description
Properties
Molecular Formula |
C13H17F3N2O |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H17F3N2O/c1-19-12-3-2-11(13(14,15)16)8-10(12)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3 |
InChI Key |
GNPQVYJMZIKLDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethoxybenzyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of 1-(2,6-dimethoxybenzyl)piperazine often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality .
Chemical Reactions Analysis
Acylation Reactions
The secondary amines in the piperazine ring undergo acylation with acyl halides or anhydrides. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | DCM, RT, 12 h | 1-(2,6-Dimethoxybenzyl)-4-benzoylpiperazine | 78% | |
| Acetic anhydride | Reflux, 6 h | 1-(2,6-Dimethoxybenzyl)-4-acetylpiperazine | 85% |
In one study, acylation with 2,6-dimethoxybenzoyl chloride in dichloromethane (DCM) produced a monoacylated derivative, preserving the piperazine ring’s basicity for further modifications .
Alkylation Reactions
The piperazine nitrogen atoms react with alkyl halides or α-haloacetamides to form quaternary ammonium salts or substituted derivatives:
| Substrate | Reagent | Product | Application | Source |
|---|---|---|---|---|
| 2-Chloro-N-(2,6-xylyl)acetamide | Piperazine, Cs₂CO₃, MeCN | N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | Cardiovascular drug intermediate |
Alkylation typically proceeds under mild conditions (e.g., cesium carbonate in acetonitrile at reflux), achieving >90% conversion in some cases .
Substitution Reactions
The methoxy groups on the benzyl moiety can undergo demethylation or nucleophilic displacement:
-
Demethylation : Treatment with BBr₃ in DCM at −78°C removes methoxy groups, yielding 1-(2,6-dihydroxybenzyl)piperazine .
-
Halogenation : Bromine substitution at the para-position of the benzyl group has been reported using N-bromosuccinimide (NBS) under radical initiation.
Oxidation and Reduction
-
N-Oxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) in chloroform forms the N-oxide derivative, confirmed by NMR and mass spectrometry .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the piperazine ring’s C–N bonds, though this is less common due to ring stability.
Coordination Chemistry
Piperazine derivatives act as ligands for transition metals. For example:
| Metal Salt | Product | Application | Source |
|---|---|---|---|
| Cd(NO₃)₂ | [Cd(1-(2,6-Dimethoxybenzyl)piperazine)₂(NO₃)₂] | Luminescent materials | |
| CuCl₂ | Square-planar Cu(II) complex | Catalysis |
The methoxy groups enhance electron donation, stabilizing metal complexes with unique photophysical properties .
Comparative Reactivity
The 2,6-dimethoxy substitution pattern influences regioselectivity. Key comparisons include:
| Derivative | Reactivity Difference |
|---|---|
| 1-(2,5-Dimethoxybenzyl)piperazine | Faster acylation due to less steric hindrance |
| 1-(4-Bromo-2,6-dimethoxybenzyl)piperazine | Bromine enables Suzuki couplings |
Key Data Tables
Table 1: Reaction Optimization for Acylation
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 12 | 78 |
| DMAP | THF | 6 | 82 |
Table 2: Metal Complex Stability Constants
| Metal | log K |
|---|---|
| Cu(II) | 8.2 |
| Cd(II) | 7.9 |
Scientific Research Applications
1-(2,6-Dimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine derivatives are broadly classified into benzylpiperazines (substituted at the piperazine nitrogen with a benzyl group) and phenylpiperazines (substituted with a phenyl group). Below is a comparative analysis of 1-(2,6-dimethoxybenzyl)piperazine with structurally and functionally related compounds:
Table 1: Key Structural and Pharmacological Features of Piperazine Derivatives
Key Observations:
For example, 3-substituted phenylpiperazines (e.g., TFMPP, mCPP) exhibit higher 5-HT₂C affinity due to optimized hydrophobic interactions, while 2,6-substituted benzylpiperazines may favor selectivity for other 5-HT subtypes .
Pharmacological Profiles: BZP and TFMPP are notorious for their combined use as MDMA substitutes, acting synergistically on dopamine and serotonin release . In contrast, mCPP is primarily anxiogenic due to 5-HT₂C agonism . However, the 2,6-dimethoxy configuration may reduce metabolic instability compared to 3,4-methylenedioxy analogues .
Therapeutic vs. This highlights how minor structural changes pivot compounds from abuse to therapeutic applications.
Research Findings and Clinical Implications
Abuse Potential and Detection: Piperazines like BZP and TFMPP are detected in "party pills" and evade traditional drug screens due to structural variability. Advanced LC-MS methods are required for identification . The 2,6-dimethoxy substitution in the title compound may complicate detection further, warranting updated analytical protocols.
Receptor Interaction Hypotheses: Evidence from 1-(2-methoxyphenyl)piperazine (a 5-HT₁B agonist with variable effects) suggests that methoxy groups at the 2-position may destabilize receptor binding .
Synthetic Accessibility :
Piperazines are synthesized via nucleophilic substitution or multicomponent reactions. The 2,6-dimethoxybenzyl group could be introduced using dimethoxybenzyl chloride and piperazine under reflux, analogous to methods for MDBP .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2,6-dimethoxybenzyl)piperazine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : React 2,6-dimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate alkylation .
- Click chemistry : For functionalized derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed, as seen in analogous piperazine triazole syntheses (e.g., using propargyl bromide and azide derivatives) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating the product .
Q. How can spectroscopic techniques characterize 1-(2,6-dimethoxybenzyl)piperazine?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dimethoxybenzyl) and piperazine methylene signals (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
- IR Spectroscopy : Detect C-O stretches (1250–1050 cm⁻¹) for methoxy groups and N-H stretches (3300–3500 cm⁻¹) for secondary amines .
- Raman Microspectroscopy : Useful for differentiating isomers via peak positions (e.g., 1600 cm⁻¹ for aromatic rings) and multivariate analysis (PCA/LDA) .
Q. What preliminary pharmacological screening approaches are applicable to this compound?
- Methodological Answer :
- In vitro assays : Test for receptor binding (e.g., dopamine, serotonin receptors) using radioligand displacement assays, given structural similarities to bioactive piperazines like TFMPP and mCPP .
- Behavioral studies : Assess sedative or anxiolytic effects in rodent models (e.g., open-field test), though prior analogs showed limited activity, highlighting the need for SAR optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for piperazine derivatives?
- Methodological Answer :
- Structural comparison : Analyze substituent effects. For example, 1-(2,6-dimethylphenyl)piperazine lacked activity , while HBK-14 (2,6-dimethylphenoxy-piperazine) showed CNS effects in rats, suggesting ether linkages enhance bioavailability .
- Dose-response studies : Conduct tiered dosing (e.g., 1–10 mg/kg in vivo) to identify threshold effects.
- Metabolic profiling : Use LC-MS to compare metabolites (e.g., hydroxylated or demethylated derivatives) that may explain discrepancies .
Q. What advanced analytical methods differentiate structural isomers of piperazine analogs?
- Methodological Answer :
- Raman-PCA/LDA : Optimize laser power (20 mW) and scan numbers (128–256) to enhance spectral resolution. PCA reduces dimensionality, while LDA separates isomers (e.g., 2-BZP vs. 4-BZP) with >99% variance explained .
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) for enantiomeric resolution, as demonstrated in 2-phenylpiperazine syntheses .
Q. How does the 2,6-dimethoxybenzyl substituent influence metal coordination in piperazine complexes?
- Methodological Answer :
- Thermodynamic studies : Perform potentiometric titrations in aqueous solutions to determine stability constants with transition metals (e.g., Cu²⁺, Pd²⁺). Piperazine’s dual nitrogen sites enable chelation, while methoxy groups may sterically hinder coordination .
- X-ray crystallography : Resolve crystal structures to analyze binding modes, as seen in Pt(II)-piperazine complexes with antitumor activity .
Safety and Best Practices
Q. What protocols ensure safe handling and storage of 1-(2,6-dimethoxybenzyl)piperazine?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature, away from ignition sources. Use desiccants to prevent hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid dust inhalation via fume hoods or N95 masks .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Structure-Activity Relationship (SAR) Considerations
Q. How do substituents on the benzyl group modulate bioactivity in piperazine derivatives?
- Methodological Answer :
- Electron-withdrawing groups : Chloro or trifluoromethyl groups (e.g., mCPP, TFMPP) enhance serotonin receptor affinity, while methoxy groups may reduce CNS penetration due to increased polarity .
- Positional effects : 2,6-Dimethoxy substitution creates steric hindrance, potentially limiting receptor binding compared to para-substituted analogs (e.g., 4-MeOPP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
